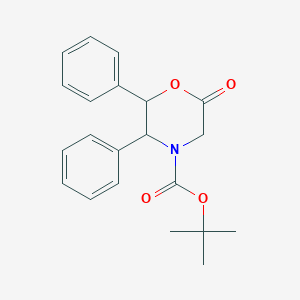

tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUKRSQUUNYOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404021 | |

| Record name | tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302911-78-0 | |

| Record name | tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 302911-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate: A Keystone Intermediate in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a chiral heterocyclic compound that has garnered significant attention as a versatile intermediate in the synthesis of complex, biologically active molecules. Its rigid, stereochemically defined morpholine core, combined with the presence of a labile tert-butoxycarbonyl (Boc) protecting group, makes it a valuable synthon for the construction of novel pharmaceutical candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and strategic applications in medicinal chemistry.

The strategic importance of this molecule lies in its pre-defined stereochemistry at the C2 and C3 positions, which is crucial in asymmetric synthesis where the three-dimensional arrangement of atoms dictates biological activity. The morpholine scaffold itself is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. This guide will delve into the technical nuances of working with this compound, providing researchers with the foundational knowledge to effectively incorporate it into their synthetic strategies.

Chemical Identity and Properties

The identity of this compound is defined by its specific stereoisomer. The most commonly utilized isomers in research and development are the (2S,3R) and (2R,3S) enantiomers. It is imperative for researchers to use the correct CAS number corresponding to the desired stereoisomer to ensure reproducibility and stereochemical integrity in their synthetic endeavors.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₂₃NO₄ | [1] |

| Molecular Weight | 353.41 g/mol | [1] |

| CAS Number | 302911-78-0 (racemate/unspecified) | [1] |

| 112741-50-1 ((2S,3R)-isomer) | [2] | |

| 112741-49-8 ((2R,3S)-isomer) | [3] | |

| Appearance | White to light yellow powder | [3] |

| Melting Point | 191-193 °C | [1] |

| Storage | 2-8°C | [1] |

The Strategic Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its function as a protecting group for the morpholine nitrogen is pivotal to the utility of this compound.

The primary role of the Boc group is to temporarily mask the nucleophilicity and basicity of the nitrogen atom. This allows for selective chemical transformations to be performed on other parts of the molecule or on reactants in the same pot without undesired side reactions involving the morpholine nitrogen.

A key advantage of the Boc group is its ease of removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which typically do not affect other acid-labile functional groups that may be present in a complex synthetic intermediate. This orthogonality in deprotection strategies is a fundamental principle in the synthesis of complex molecules.

Caption: General deprotection scheme of a Boc-protected amine.

Synthesis and Mechanistic Considerations

A plausible synthetic approach involves the reaction of a chiral aziridine with a haloalcohol, followed by intramolecular cyclization. The use of a chiral aziridine as a starting material allows for the enantioselective synthesis of the target morpholine.

Caption: A plausible synthetic workflow for this compound.

Characterization and Quality Control

The structural integrity and purity of this compound are paramount for its successful application in multi-step syntheses. A combination of spectroscopic techniques is employed for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their connectivity. The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons), the phenyl groups (multiplets in the aromatic region), and the protons of the morpholine ring.

-

¹³C NMR: Reveals the number of distinct carbon environments in the molecule. The spectrum will display signals for the carbonyl carbon of the ester and the lactone, the quaternary and methine carbons of the tert-butyl group, the aromatic carbons, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Characteristic absorption bands are expected for the carbonyl groups of the Boc-protecting group and the lactone, as well as C-H and C-O stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure.

Note: Authentic spectral data (¹H NMR, ¹³C NMR, and IR) for the (2R,3S)-isomer can be accessed through the PubChem database under CID 981230.[1]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic applications. Its utility has been noted in the development of drug candidates for central nervous system (CNS) disorders and inflammatory diseases.[2]

The general strategy involves the deprotection of the Boc group to liberate the secondary amine, which can then be functionalized through various reactions such as acylation, alkylation, or sulfonylation to build upon the morpholine core. The lactone functionality can also be a handle for further transformations, such as ring-opening reactions.

While specific examples of its use in the synthesis of named, late-stage clinical candidates or approved drugs are not widely published, its role as a building block for generating libraries of novel compounds for high-throughput screening is a key application in early-stage drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as a warning-level hazard, with potential for skin and serious eye irritation, and may cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

-

Dust mask (type N95 or equivalent)

-

Safety goggles or face shield

-

Chemically resistant gloves

The compound should be handled in a well-ventilated area, preferably in a fume hood. It is a combustible solid and should be stored away from strong oxidizing agents.

Conclusion

This compound is a high-value chiral intermediate that offers synthetic chemists a reliable and versatile platform for the construction of complex, stereochemically defined molecules. Its utility is underpinned by the stable yet readily cleavable Boc protecting group and the privileged morpholine scaffold. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective application in the pursuit of novel therapeutics and other advanced chemical entities.

References

-

PubChem. tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. Available from: [Link].

-

My Skin Recipes. TERT-BUTYL (2S,3R)-()-6-OXO-2,3-DIPHENY L-4-MORPHOLINECARBOXYLATE. Available from: [Link].

-

PubChem. This compound. Available from: [Link].

Sources

An In-Depth Technical Guide to (2R,3S)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylic acid t-butyl ester: Properties and Applications

This guide provides a comprehensive technical overview of (2R,3S)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylic acid t-butyl ester, a chiral morpholinone derivative of significant interest in modern synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, synthesis, and key applications as a versatile building block in the creation of complex, biologically active molecules.

Introduction: A Chiral Scaffold for Complex Synthesis

(2R,3S)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylic acid t-butyl ester, also known as (2R,3S)-(-)-N-Boc-6-oxo-2,3-diphenylmorpholine, is a heterocyclic compound featuring a defined stereochemistry that makes it a valuable intermediate in asymmetric synthesis.[1] The morpholine core is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of the bulky diphenyl groups at the C2 and C3 positions, combined with the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, imparts specific conformational constraints and reactivity to the molecule.[2]

The defined (2R,3S) stereochemistry is crucial for its application in the synthesis of enantiomerically pure drugs, where precise three-dimensional arrangement of atoms is paramount for biological activity.[1] This guide will delve into the key characteristics of this compound and illustrate its utility in the synthesis of complex natural products and potential therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is fundamental for its effective use in multi-step syntheses.

Physical Properties

The general physical properties of (2R,3S)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylic acid t-butyl ester are summarized in the table below.

| Property | Value | References |

| CAS Number | 112741-49-8 | [3][4] |

| Molecular Formula | C₂₁H₂₃NO₄ | [3][4] |

| Molecular Weight | 353.41 g/mol | [4] |

| Appearance | White to light yellow powder | [3] |

| Melting Point | 206 °C (decomposes) | [1] |

| Storage | 2-8 °C, sealed in a dry environment | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the compound. The following data has been reported for (2R,3S)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylic acid t-butyl ester:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra provide detailed information about the molecular structure. While specific peak assignments can vary slightly based on the solvent and instrument, the key resonances are characteristic of the diphenylmorpholinone scaffold and the Boc protecting group.[5]

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups within the molecule. Characteristic absorption bands include those for the carbonyl groups of the lactone and the carbamate, as well as vibrations associated with the aromatic rings.[5]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. The exact mass can be determined by high-resolution mass spectrometry (HRMS).

Synthesis and Chemical Reactivity

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[8] Its key features relevant to this molecule include:

-

Stability: The Boc group is stable under a wide range of reaction conditions, including basic hydrolysis, which allows for selective transformations at other parts of the molecule.[1]

-

Enhanced Solubility and Stability: The Boc group increases the lipophilicity of the molecule, which can improve its solubility in organic solvents and enhance its overall stability, facilitating easier handling and purification.[2]

-

Acid-Labile Deprotection: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. This deprotection proceeds via the formation of a stable tert-butyl cation.[1]

The stability of the Boc group under basic conditions is attributed to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.[1]

Figure 1. General mechanism of acid-catalyzed Boc deprotection.

Applications in Asymmetric Synthesis

The primary utility of (2R,3S)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylic acid t-butyl ester lies in its role as a chiral building block for the synthesis of complex molecules with high stereochemical purity.[1]

Intermediate in Natural Product Synthesis

This morpholinone derivative has been identified as an early intermediate in the synthesis of cylindrospermopsin and related alkaloids.[1] Cylindrospermopsin is a potent cyanotoxin with a complex tricyclic guanidinium structure.[3] The synthesis of such intricate natural products requires precise control over stereochemistry, and chiral intermediates like the title compound are instrumental in achieving this. The synthesis of isotopically labeled cylindrospermopsin for use as an analytical standard in mass spectrometry highlights the importance of having access to well-defined chiral precursors.[9]

Figure 2. Conceptual workflow for the use of the title compound in natural product synthesis.

Scaffold for CNS Drug Discovery

The morpholine moiety is a key structural component in many drugs targeting the central nervous system (CNS).[7][10] The physicochemical properties of the morpholine ring can enhance blood-brain barrier permeability, a critical factor for CNS-active compounds. The chiral nature of (2R,3S)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylic acid t-butyl ester makes it an attractive starting point for the development of novel CNS drug candidates where stereochemistry plays a crucial role in target engagement and efficacy.[1]

Experimental Protocols

While a specific, detailed synthesis protocol for the title compound is not publicly available, the following general procedures for the protection and deprotection of amines with a Boc group are widely applicable and serve as a foundational methodology.

General Procedure for N-Boc Protection of an Amine

-

Dissolve the amine substrate in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a mixture of dioxane and water).

-

Add a base, such as triethylamine or sodium bicarbonate, to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents, to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting N-Boc protected amine by column chromatography if necessary.

General Procedure for N-Boc Deprotection

-

Dissolve the N-Boc protected substrate in an appropriate solvent, such as dichloromethane or dioxane.

-

Add an excess of a strong acid. Commonly used reagents include a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane or a 4M solution of hydrogen chloride (HCl) in dioxane.

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.

Safety and Handling

(2R,3S)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylic acid t-butyl ester should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place.[1]

Conclusion

(2R,3S)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylic acid t-butyl ester is a valuable and versatile chiral intermediate in organic synthesis. Its well-defined stereochemistry, coupled with the stability and reactivity profile imparted by the Boc protecting group, makes it an important tool for the construction of complex, enantiomerically pure molecules. Its applications in the total synthesis of natural products and as a scaffold for the development of novel CNS-active compounds underscore its significance in modern medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties and applications, intended to support and inspire further research and development in these fields.

References

-

PubChem. tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

- Puddick, J., et al. (2019). Short Total Synthesis of [15N5]-Cylindrospermopsins from 15NH4Cl Enables Precise Quantification of Freshwater Cyanobacterial Contamination.

-

My Skin Recipes. TERT-BUTYL (2S,3R)-()-6-OXO-2,3-DIPHENY L-4-MORPHOLINECARBOXYLATE. Available from: [Link]

-

Reddit. Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Available from: [Link]

- Snider, B. B., & Xie, C. (2000). Total synthesis of (±)-cylindrospermopsin. Journal of the American Chemical Society, 122(28), 6767-6768.

-

Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Available from: [Link]

-

Tradeindia. (2r,3s)-Tert-Butyl 6-Oxo-2,3- Diphenylmorpholine-4-Carboxylate. Available from: [Link]

-

Frontiers in Pharmacology. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Available from: [Link]

-

PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Available from: [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]

-

ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available from: [Link]

-

ResearchGate. X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). Available from: [Link]

-

MDPI. Single-Crystal X-ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Available from: [Link]

-

MDPI. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Available from: [Link]

-

PubMed Central. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available from: [Link]

-

MDPI. X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Available from: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Research Portal [scholarworks.brandeis.edu]

- 4. tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | C21H23NO4 | CID 981230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of t-Butyl in Apratoxin A: Functional Analysis and Architecture of a PKS Loading Module - PMC [pmc.ncbi.nlm.nih.gov]

- 8. StudioArgento - Idrovora di Cittanova [studioargento.com]

- 9. Short Total Synthesis of [15N5]-Cylindrospermopsins from 15NH4Cl Enables Precise Quantification of Freshwater Cyanobacterial Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

IUPAC name of tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

An In-Depth Technical Guide to tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. The morpholine scaffold is a privileged structure in drug discovery, and this specific derivative, with its defined stereochemistry and N-Boc protecting group, serves as a valuable intermediate for constructing complex, enantiomerically pure molecules. This document will deconstruct its systematic IUPAC nomenclature, detail its physicochemical properties, explore its synthetic utility, and outline its applications in the development of biologically active compounds. The guide is grounded in authoritative chemical principles and data, providing researchers with the foundational knowledge required to effectively utilize this versatile building block.

Introduction to the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring system, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties—namely its high polarity, water solubility, and metabolic stability—make it an attractive moiety for incorporation into drug candidates to optimize their pharmacokinetic profiles.[2] Furthermore, the morpholine ring is conformationally flexible and can engage in crucial hydrogen bonding interactions with biological targets.[3]

The subject of this guide, tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate , is a highly functionalized morpholine derivative. Its key features include:

-

A chiral backbone with two stereocenters ((2R,3S)), making it an essential tool for asymmetric synthesis.

-

Two bulky phenyl substituents , which influence its conformational behavior and can be critical for molecular recognition at target binding sites.

-

A lactam moiety (6-oxo) , which introduces a planar amide bond and potential for further functionalization.

-

A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which deactivates the amine, enhances organic solubility, and allows for controlled, orthogonal deprotection in multi-step syntheses.

This combination of features makes it a sophisticated intermediate, particularly in the synthesis of pharmaceuticals targeting conditions like central nervous system disorders and inflammatory diseases.[4][5]

Molecular Structure and IUPAC Nomenclature

A precise understanding of a molecule's structure is predicated on its systematic name. The IUPAC name tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate provides an unambiguous blueprint for its chemical architecture.

Structural Representation

The chemical structure is depicted below, with the core morpholine ring numbered according to IUPAC conventions.

Caption: Numbering scheme for the morpholine core.

Deconstruction of the Systematic Name

-

Parent Heterocycle: Morpholine . The core is a six-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 4.[1]

-

Substituents:

-

6-oxo : A ketone (carbonyl group) is located at position 6 of the ring.

-

2,3-diphenyl : Two phenyl groups are attached to carbons at positions 2 and 3.

-

-

Stereochemistry: (2R,3S) . This prefix defines the absolute configuration of the two chiral centers at C2 and C3 using the Cahn-Ingold-Prelog priority rules. The '(2R,3S)' designation indicates a specific spatial arrangement of the phenyl groups relative to each other and the morpholine ring.

-

Principal Functional Group: Carboxylate . The suffix "-carboxylate" indicates an ester functional group.

-

Location of Carboxylate: 4-carboxylate . The carboxylate group is attached to the nitrogen atom at position 4.

-

Ester Group: tert-butyl . The ester is formed with a tert-butanol group. This entire N-substituent is a tert-butoxycarbonyl group, commonly known as a "Boc" group.

Therefore, the name describes a morpholine ring with a ketone at C6, two phenyl groups at C2 and C3 with R and S stereochemistry, respectively, and a tert-butyl carboxylate (Boc) group attached to the ring nitrogen at N4.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | PubChem[6] |

| CAS Number | 112741-49-8 | PubChem[6], Strem[7] |

| Molecular Formula | C₂₁H₂₃NO₄ | PubChem[6], Lead Sciences[8] |

| Molecular Weight | 353.41 g/mol | PubChem[6], Lead Sciences[8] |

| Appearance | White to off-white or light yellow powder/solid | Strem[7], ChemicalBook[9] |

| Melting Point | 206 °C (decomposition) | ChemicalBook[9], My Skin Recipes[4] |

| Optical Activity | [α]²⁵/D ~ -87° (c = 5.5 in methylene chloride) | ChemicalBook[9] |

| Solubility | Slightly soluble in acetone, chloroform, and DMSO | ChemicalBook[9] |

| Storage | Sealed in a dry environment at 2-8°C | Lead Sciences[8], ChemicalBook[9] |

Synthesis and Mechanistic Considerations

While specific proprietary syntheses may vary, the construction of such a molecule generally relies on established principles of organic chemistry, including stereoselective reactions and the use of protecting groups. A plausible synthetic workflow is outlined below.

Retrosynthetic Analysis and Proposed Pathway

The key challenges in synthesizing this molecule are the stereocontrolled formation of the C2-C3 bond and the cyclization to form the morpholine ring. A likely precursor would be a protected amino alcohol derivative.

Caption: Simplified retrosynthetic workflow.

Plausible Experimental Protocol: A Conceptual Workflow

This protocol is a conceptual illustration based on common synthetic strategies for related structures.

Step 1: Stereoselective Epoxide Opening

-

Rationale: The reaction of a chiral N-Boc protected amino aldehyde (e.g., N-Boc-phenylglycinal) with a phenyl Grignard reagent can establish the (1R,2S) stereochemistry of the resulting amino alcohol due to Felkin-Anh control. This sets the crucial stereocenters early in the synthesis.

-

Methodology:

-

Dissolve N-Boc-(R)-phenylglycinal in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

-

Add phenylmagnesium bromide (1.05 equivalents) dropwise over 30 minutes, maintaining the temperature.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

-

Warm to room temperature, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify by column chromatography to yield the N-Boc protected (1R,2S)-1,2-diphenyl-2-aminoethanol.

-

Step 2: O-Alkylation and Cyclization

-

Rationale: To form the morpholine ring, the hydroxyl group is alkylated with a two-carbon unit bearing a leaving group and a protected carboxylic acid (or precursor). Subsequent deprotection and intramolecular cyclization (lactonization) forms the 6-oxo-morpholine ring. The Boc group on the nitrogen prevents unwanted side reactions.

-

Methodology:

-

Dissolve the amino alcohol from Step 1 in anhydrous DMF.

-

Add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C to deprotonate the alcohol, forming the alkoxide.

-

Add ethyl bromoacetate (1.1 equivalents) and allow the reaction to warm to room temperature, stirring overnight.

-

Work up the reaction with water and extract with ether. Purify to obtain the alkylated intermediate.

-

Hydrolyze the ethyl ester using LiOH in a THF/water mixture.

-

Acidify the mixture (e.g., with 1M HCl) and heat to promote intramolecular cyclization (lactonization), forming the desired N-Boc-6-oxo-2,3-diphenylmorpholine.

-

Purify the final product by recrystallization or column chromatography.

-

Applications in Drug Discovery and Asymmetric Synthesis

The primary value of tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate lies in its role as a chiral scaffold.[4] The Boc-protected nitrogen allows for selective chemical manipulation at other parts of a larger molecule, with the Boc group being removed under specific acidic conditions in a late-stage synthesis.

Deprotection of the Boc Group: A Key Synthetic Step

The removal of the Boc group is a critical step to reveal the secondary amine, which can then be used for further coupling reactions.

Caption: Workflow for Boc deprotection.

Standard Protocol for N-Boc Deprotection

-

Trustworthiness: This protocol is a standard, self-validating procedure in organic synthesis. The gaseous nature of the byproducts (isobutylene and CO₂) drives the reaction to completion according to Le Châtelier's principle.

-

Methodology:

-

Dissolve the Boc-protected compound (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor reaction completion by TLC or LC-MS.

-

Upon completion, concentrate the solvent in vacuo. The resulting product is typically the TFA salt of the deprotected amine.

-

The crude salt can be used directly or neutralized by washing with a saturated aqueous solution of NaHCO₃ during an extractive workup to yield the free amine.

-

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[6]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements: Standard precautions for handling irritating chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood (P261, P280).[6]

Conclusion

tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate is a synthetically valuable chiral building block. Its well-defined stereochemistry, combined with the robust and versatile Boc protecting group, makes it an ideal intermediate for the asymmetric synthesis of complex molecular targets in the pharmaceutical industry. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, is crucial for its effective application in research and development.

References

-

Lead Sciences. (2S,3R)-tert-Butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate. Available at: [Link]

-

PubChem. tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

My Skin Recipes. TERT-BUTYL (2S,3R)-()-6-OXO-2,3-DIPHENY L-4-MORPHOLINECARBOXYLATE. Available at: [Link]

-

Wikipedia. Morpholine. Available at: [Link]

-

Sciencemadness Wiki. Morpholine. Available at: [Link]

-

Tradeindia. (2r,3s)-Tert-Butyl 6-Oxo-2,3- Diphenylmorpholine-4-Carboxylate. Available at: [Link]

-

The Merck Index Online. Morpholine. Royal Society of Chemistry. Available at: [Link]

-

PharmaCompass. MORPHOLINE. Available at: [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

-

Acta Crystallographica Section E. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Available at: [Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TERT-BUTYL (2S,3R)-()-6-OXO-2,3-DIPHENY L-4-MORPHOLINECARBOXYLATE [myskinrecipes.com]

- 5. (2r,3s)-tert-butyl 6-oxo-2,3- Diphenylmorpholine-4-carboxylate at Best Price in Shanghai, Shanghai | Chemfun Medical Technology (shanghai) Co., Ltd. [tradeindia.com]

- 6. tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | C21H23NO4 | CID 981230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. strem.com [strem.com]

- 8. (2S,3R)-tert-Butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate - Lead Sciences [lead-sciences.com]

- 9. tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate manufacturers and suppliers in india [chemicalbook.com]

A Comprehensive Spectroscopic Guide to tert-butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate. This compound is a chiral heterocyclic molecule of significant interest in medicinal chemistry and pharmaceutical development. It frequently serves as a critical intermediate in the synthesis of complex, biologically active molecules, particularly those targeting central nervous system disorders and inflammatory diseases.[1] Its structure incorporates a protected morpholine ring with defined stereochemistry, making it a valuable building block in asymmetric synthesis.[1]

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. This document serves as a reference for researchers and scientists, detailing the characteristic spectroscopic signatures obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing detailed protocols, this guide aims to establish a self-validating framework for the identification and characterization of this important synthetic intermediate.

Compound Identifiers:

-

Molecular Formula: C₂₁H₂₃NO₄[1]

-

Molecular Weight: 353.41 g/mol [1]

-

Common Synonyms: (2R,3S)-(-)-N-Boc-6-oxo-2,3-diphenylmorpholine, N-Boc-6-oxo-2,3-diphenylmorpholine[2]

-

CAS Numbers: 112741-49-8 ((2R,3S)-isomer), 112741-50-1 ((2S,3R)-isomer)[1][2][3]

Molecular Structure and Key Functional Groups

The structural integrity of this compound is defined by several key functional groups, each producing a distinct signal in various spectroscopic analyses. Understanding these components is the first step in interpreting the data.

Figure 1. 2D Chemical Structure of tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate.[2]

Figure 1. 2D Chemical Structure of tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate.[2]

Key Structural Features:

-

Tert-butoxycarbonyl (Boc) Group: A bulky protecting group for the morpholine nitrogen, characterized by a prominent signal in ¹H NMR and specific fragmentation in mass spectrometry.

-

Lactam Carbonyl: The C=O group at position 6 within the morpholine ring, exhibiting a characteristic stretch in the IR spectrum.

-

Carbamate Carbonyl: The C=O group of the Boc protector, which is distinct from the lactam carbonyl.

-

Diphenyl Substitution: Two phenyl rings at positions 2 and 3, which dominate the aromatic region of the NMR spectra.

-

Morpholine Ring: The core heterocyclic scaffold with aliphatic protons whose signals provide crucial information about the ring's conformation.

-

Chiral Centers: Stereogenic centers at C2 and C3 give rise to its utility in asymmetric synthesis.

Integrated Analytical Workflow

A multi-technique approach is essential for unambiguous structural confirmation. NMR provides the carbon-hydrogen framework, IR identifies functional groups, and MS confirms the molecular weight and fragmentation pattern. The synergy between these methods forms a robust validation system.

Caption: Integrated workflow for structural elucidation.

Experimental Protocols

The following protocols are standardized methodologies for acquiring high-quality spectroscopic data for the title compound.

¹H and ¹³C NMR Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the precise hydrogen and carbon framework of an organic molecule. Deuterated chloroform (CDCl₃) is typically chosen as the solvent due to the compound's expected non-polar character, though deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative if solubility is an issue. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

Protocol:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Vortex the tube gently until the sample is fully dissolved.

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquire the spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire over 1024 scans to achieve an adequate signal-to-noise ratio.

-

Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and reference the spectra to the TMS or residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is used to identify the specific functional groups present by measuring the absorption of infrared radiation at characteristic vibrational frequencies. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and is non-destructive.

Protocol:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a small amount (1-2 mg) of the solid powder onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 32 scans over a range of 4000–400 cm⁻¹.

-

The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and valuable structural information from fragmentation patterns. Electrospray Ionization (ESI) is an ideal soft ionization technique for this moderately polar molecule, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. Time-of-Flight (TOF) analyzers are used for high-resolution mass measurements (HRMS), allowing for molecular formula confirmation.

Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100–500).

-

To obtain fragmentation data (MS/MS), select the precursor ion ([M+H]⁺) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data based on the known structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, morpholine, and tert-butyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons |

| ~ 7.20 – 7.50 | Multiplet (m) | 10H | Protons of the two phenyl rings (C₂-Ph & C₃-Ph ) |

| ~ 5.00 – 5.50 | Doublet (d) | 1H | CH proton at position 2 or 3 |

| ~ 4.50 – 4.90 | Doublet (d) | 1H | CH proton at position 2 or 3 |

| ~ 4.00 – 4.40 | Multiplet (m) | 2H | CH₂ protons at position 5 |

| ~ 1.50 | Singlet (s) | 9H | tert-butyl C(CH₃ )₃ protons |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will confirm the carbon skeleton, with characteristic signals for the carbonyl, aromatic, and aliphatic carbons.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 168 – 172 | C=O (Lactam at C6) |

| ~ 154 – 156 | C=O (Carbamate of Boc group) |

| ~ 135 – 140 | Quaternary aromatic carbons (C-ipso) |

| ~ 125 – 130 | Aromatic CH carbons |

| ~ 80 – 82 | Quaternary carbon of Boc group (C (CH₃)₃) |

| ~ 65 – 75 | CH carbons at C2 and C3 |

| ~ 45 – 50 | CH₂ carbon at C5 |

| ~ 28.5 | Methyl carbons of Boc group (C(C H₃)₃) |

FT-IR Spectrum Analysis

The IR spectrum is dominated by strong absorptions from the two carbonyl groups and other characteristic vibrations.[4]

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 – 3000 | C-H Stretch | Aromatic C-H |

| ~ 2980 – 2850 | C-H Stretch | Aliphatic C-H (morpholine & t-butyl) |

| ~ 1750 – 1730 | C=O Stretch | Carbamate carbonyl |

| ~ 1690 – 1670 | C=O Stretch | Lactam carbonyl |

| ~ 1600, 1495, 1450 | C=C Stretch | Aromatic ring |

| ~ 1250, 1160 | C-O Stretch | Ether and ester C-O linkages |

Mass Spectrum Analysis

High-resolution mass spectrometry (HRMS) using ESI should confirm the molecular formula. The calculated exact mass for [C₂₁H₂₃NO₄+H]⁺ is 354.1700. The fragmentation pattern is expected to show characteristic losses related to the Boc protecting group.[5]

| m/z Value | Proposed Fragment | Interpretation |

| 354.17 | [M+H]⁺ | Protonated molecular ion |

| 298.11 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |

| 254.12 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (decarboxylation after isobutylene loss) |

| 57.07 | [C₄H₉]⁺ | tert-butyl cation (a common fragment in EI, may be less abundant in ESI) |

Summary and Structural Confirmation

The collective spectroscopic data provides an unambiguous confirmation of the chemical structure of this compound.

-

NMR Spectroscopy establishes the complete proton and carbon framework, including the ratio of aromatic to aliphatic components and the presence of the Boc group.

-

FT-IR Spectroscopy confirms the presence of key functional groups, most notably the distinct carbamate and lactam carbonyls, which are essential features of the molecule.

-

Mass Spectrometry verifies the molecular weight and elemental composition (via HRMS) and reveals a characteristic fragmentation pattern involving the loss of the tert-butyl group, which is a hallmark of Boc-protected compounds.

Together, these analytical techniques provide a comprehensive and self-validating dataset essential for quality control, reaction monitoring, and regulatory submissions in the fields of chemical research and drug development.

References

-

My Skin Recipes. TERT-BUTYL (2S,3R)-()-6-OXO-2,3-DIPHENY L-4-MORPHOLINECARBOXYLATE. [Online] Available at: [Link]

-

PubChem. tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. [Online] National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. [Online] National Center for Biotechnology Information. Available at: [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Online] (2008). Available at: [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Online] Available at: [Link]

Sources

- 1. TERT-BUTYL (2S,3R)-()-6-OXO-2,3-DIPHENY L-4-MORPHOLINECARBOXYLATE [myskinrecipes.com]

- 2. tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | C21H23NO4 | CID 981230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

NMR spectrum of N-Boc-6-oxo-2,3-diphenylmorpholine

An In-Depth Technical Guide to the NMR Spectral Analysis of N-Boc-6-oxo-2,3-diphenylmorpholine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Boc-6-oxo-2,3-diphenylmorpholine. As a complex heterocyclic scaffold with significant stereochemical features, its unambiguous structural elucidation is critical for applications in medicinal chemistry and organic synthesis. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's intricate structure—including its stereochemistry, bulky substituents, and functional groups—and the resulting NMR spectral features. We will explore a predictive analysis of the ¹H and ¹³C NMR spectra, outline a robust, self-validating experimental workflow using advanced 2D NMR techniques for definitive structural confirmation, and provide detailed protocols for data acquisition.

Introduction: The Structural Challenge

N-Boc-6-oxo-2,3-diphenylmorpholine is a valuable chiral building block in synthetic chemistry, notable for its rigid morpholinone core.[1] The presence of two phenyl groups at the C2 and C3 positions, a bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, and a lactam carbonyl introduces significant steric and electronic complexity. This complexity makes NMR spectroscopy an indispensable tool for its characterization. A thorough understanding of its spectral signature is not merely an academic exercise; it is fundamental to confirming its identity, assessing its purity, and understanding its conformational behavior in solution, which can be critical for its reactivity and biological activity.

This guide will provide a predictive framework for interpreting the NMR spectra of the (2R,3S) diastereomer, grounded in the fundamental principles of chemical shifts, coupling constants, and the influence of stereochemistry.

Molecular Structure and Predicted Conformation

The structure of N-Boc-6-oxo-2,3-diphenylmorpholine is defined by several key features that directly influence its NMR spectrum:

-

Morpholinone Ring : A six-membered heterocyclic ring containing both an ether linkage and a lactam. Saturated six-membered rings typically adopt a chair conformation to minimize steric strain.[2]

-

Stereocenters : The presence of chiral centers at C2 and C3 dictates the spatial orientation of the phenyl groups and renders the protons on the C5 methylene group diastereotopic.

-

N-Boc Group : A sterically demanding protecting group that restricts rotation around the N4-C(O) bond and influences the conformation of the morpholine ring.[3]

-

Phenyl Groups : These aromatic rings introduce significant magnetic anisotropy, which can shield or deshield nearby protons depending on their orientation.

Due to the steric hindrance from the bulky substituents, the morpholine ring is expected to be locked in a relatively rigid chair-like conformation.

Figure 1: Chemical structure of N-Boc-6-oxo-2,3-diphenylmorpholine.

Predictive Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum can be dissected into four distinct regions, each providing specific structural information. The chemical shift (δ) is the position of the signal on the x-axis and is determined by the local electronic environment of the proton.[4]

Aromatic Region (δ 7.0 - 7.5 ppm)

The two phenyl groups at C2 and C3 contain a total of 10 protons. Due to potential overlap and complex coupling patterns, these protons are expected to appear as a series of complex multiplets in this region. The integration of this entire region should correspond to 10 protons.

Morpholine Ring Methine Protons (H-2 & H-3)

The protons at C2 and C3 are benzylic and adjacent to heteroatoms, which shifts them downfield.

-

H-2 : This proton is adjacent to both a phenyl group and the ring oxygen. It is expected to appear as a doublet, coupled to H-3. Its chemical shift will be significantly downfield due to the deshielding effect of the oxygen atom.

-

H-3 : This proton is adjacent to a phenyl group and the ring nitrogen. It will also appear as a doublet, coupled to H-2. The coupling constant (³JH2-H3) will be informative about the dihedral angle between these two protons, offering insight into the ring's conformation.

Morpholine Ring Methylene Protons (H-5)

The C5 position contains two protons adjacent to the nitrogen atom and alpha to the C6 carbonyl group. Because of the fixed chirality at C2 and C3, these two protons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

-

They are expected to appear as two distinct signals.

-

These protons will couple to each other (geminal coupling, ²J), resulting in a pair of doublets, often referred to as an AX or AB quartet.

-

The deshielding effects of the adjacent nitrogen and the carbonyl group will place these signals in the range of δ 3.0 - 4.5 ppm.

N-Boc Group Protons (δ ~1.5 ppm)

The tert-butyloxycarbonyl (Boc) group contains nine chemically equivalent methyl protons.

-

This will give rise to a sharp, intense singlet in the upfield region of the spectrum.

-

The integration of this signal will correspond to 9 protons, serving as a convenient internal reference for quantifying the other signals in the spectrum. The characteristic chemical shift for Boc group protons is around 1.4-1.5 ppm.[5]

Summary Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| Phenyl-H | 7.0 - 7.5 | m | - | 10H | Protons on the two aromatic rings. |

| H-2 | 5.0 - 5.5 | d | ³J = 6-8 | 1H | Methine proton adjacent to ring oxygen and phenyl group. |

| H-3 | 4.5 - 5.0 | d | ³J = 6-8 | 1H | Methine proton adjacent to ring nitrogen and phenyl group. |

| H-5a / H-5b | 3.0 - 4.5 | d, d (AX quartet) | ²J = 12-16 | 2H | Diastereotopic methylene protons adjacent to nitrogen and C=O. |

| Boc-(CH₃)₃ | ~1.5 | s | - | 9H | Nine equivalent protons of the tert-butyl group. |

Note: Predicted chemical shifts and coupling constants are estimates based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions.[6][7]

Predictive Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

-

Carbonyl Carbons (δ 150 - 175 ppm) : Two distinct signals are expected in the most downfield region. The lactam carbonyl (C-6) will likely appear around δ 170 ppm, while the carbamate carbonyl of the Boc group is expected around δ 155 ppm.

-

Aromatic Carbons (δ 125 - 140 ppm) : The carbons of the two phenyl rings will produce a cluster of signals in this range. The quaternary (ipso) carbons will be weaker in intensity.

-

Morpholine Ring Carbons (δ 50 - 85 ppm) : C-2, C-3, and C-5 will have distinct chemical shifts. C-2, being attached to oxygen, will be the most downfield of the three. C-5, adjacent to the nitrogen, will also be downfield.

-

Boc Group Carbons (δ 28 - 80 ppm) : The quaternary carbon of the Boc group will appear around δ 80 ppm, while the three equivalent methyl carbons will give a strong signal around δ 28 ppm.

Summary Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C-6 (C=O, lactam) | ~170 | Carbonyl carbon of the lactam. |

| Boc (C=O, carbamate) | ~155 | Carbonyl carbon of the Boc protecting group. |

| Phenyl-C | 125 - 140 | Aromatic carbons. |

| Boc (C-(CH₃)₃) | ~80 | Quaternary carbon of the Boc group. |

| C-2 | 75 - 85 | Methine carbon adjacent to oxygen and phenyl group. |

| C-3 | 60 - 70 | Methine carbon adjacent to nitrogen and phenyl group. |

| C-5 | 40 - 50 | Methylene carbon adjacent to nitrogen. |

| Boc (-CH₃) | ~28 | Methyl carbons of the Boc group. |

A Self-Validating Experimental Workflow for Structural Confirmation

While 1D NMR provides substantial information, a definitive and trustworthy assignment requires a suite of 2D NMR experiments. This multi-dimensional approach creates a self-validating dataset where correlations must be internally consistent, thus confirming the proposed structure with high confidence.

Sources

The Ubiquitous Pharmacophore: A Technical Guide to the Biological Activity of Morpholine Derivatives

Foreword

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear, demonstrating a remarkable versatility across a spectrum of biological targets. The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, is a quintessential example of such a "privileged structure."[1][2] Its frequent presence in both approved drugs and investigational molecules is no coincidence. The unique physicochemical properties of the morpholine moiety—imparting improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it an invaluable building block in modern drug discovery.[1][3][4]

This technical guide provides an in-depth exploration of the diverse biological activities of morpholine derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide practical, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the morpholine scaffold in their own research endeavors.

The Morpholine Scaffold: Physicochemical Properties and Privileged Status

The morpholine ring is more than just an inert linker. Its chair-like conformation, the presence of a weakly basic nitrogen atom, and a hydrogen bond-accepting oxygen atom all contribute to its ability to interact with biological targets and improve the drug-like properties of a molecule.[3][4] The incorporation of a morpholine ring can enhance a compound's potency and modulate its pharmacokinetic and pharmacodynamic (PK/PD) properties.[2][3] This has led to its classification as a privileged pharmacophore, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Morpholine derivatives have emerged as a significant class of anticancer agents, exhibiting activity against a wide array of cancer cell lines.[5][6][7] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: Targeting Key Kinases

A predominant mechanism of action for many anticancer morpholine derivatives is the inhibition of protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[3][4] This pathway is frequently overactivated in cancer, promoting cell growth and survival. The morpholine moiety can interact with the kinase active site, enhancing binding affinity and inhibitory potency.[2][3]

For example, morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[5][6] Mechanistic studies revealed that these compounds induce cell cycle arrest in the G1 phase and promote apoptosis.[5]

Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Morpholine-benzimidazole-oxadiazole hybrids have been synthesized and shown to be potent VEGFR-2 inhibitors, with some compounds exhibiting IC50 values comparable to the approved drug sorafenib.[8]

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the design of potent anticancer morpholine derivatives.[2][9] For instance, in a series of morpholine-benzimidazole-oxadiazole derivatives, the addition of a chlorine atom at the 4-position of a phenyl ring significantly enhanced cytotoxic activity against HT-29 colon cancer cells.[8] This highlights the importance of substituent patterns on the aromatic rings attached to the core scaffold.

Quantitative Data: Anticancer Activity of Morpholine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine-substituted quinazoline (AK-3) | A549 (Lung) | 10.38 ± 0.27 | [5] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [5] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [5] | |

| Morpholine-substituted quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [5] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [5] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [5] | |

| Morpholine-benzimidazole-oxadiazole (5h) | HT-29 (Colon) | 3.103 ± 0.979 | [8] |

| NIH3T3 (Normal Fibroblast) | 15.158 ± 0.987 | [8] | |

| Pyrimidine-morpholine hybrid (2g) | SW480 (Colon) | 5.10 ± 2.12 | [10] |

| MCF-7 (Breast) | 19.60 ± 1.13 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Visualization: PI3K/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/mTOR pathway by morpholine derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Morpholine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action: Modulation of Inflammatory Pathways

Several morpholine derivatives exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.[11][12] For example, certain morpholinopyrimidine derivatives have been shown to reduce NO production in LPS-stimulated RAW 264.7 macrophages.[13] Mechanistically, these compounds were found to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[12][13]

Other morpholine-containing compounds, particularly those with an indole scaffold, have been developed as selective agonists for the cannabinoid 2 (CB2) receptor.[14] The CB2 receptor is primarily expressed in immune cells, and its activation is associated with anti-inflammatory and analgesic effects.[4][14]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | IC50 / Effect | Reference |

| Morpholinopyrimidine (V4) | NO Production in RAW 264.7 cells | Significant reduction at 12.5 µM | [12] |

| Morpholinopyrimidine (V8) | NO Production in RAW 264.7 cells | Significant reduction at 12.5 µM | [12] |

| Indole-morpholine (Compound 2) | CFA-induced inflammatory hyperalgesia (rat model) | ED50 = 1.097 mg/kg | [14] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). The assay involves a diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the morpholine derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Add 50 µL of the cell supernatant to a new 96-well plate and then add 50 µL of the Griess reagent to each well.

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholine derivatives have shown promise as both antibacterial and antifungal compounds.[7][15]

Antibacterial Activity

Morpholine-containing compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[15] For instance, certain 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines have exhibited excellent antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[16] The mechanism of action for many of these compounds is still under investigation, but it is believed that they may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Antifungal Activity

Morpholine-based fungicides, such as fenpropimorph, are used in agriculture and act by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[17] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal cell death. More recently, morpholine and piperidine-based surfactants have also been investigated for their antifungal properties against pathogenic yeasts like Candida albicans and Cryptococcus neoformans.[18]

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1,3-thiazin-2-amines (28) | S. aureus | 6.25 | [16] |

| B. subtilis | 6.25 | [16] | |

| E. coli | 12.5 | [16] | |

| P. aeruginosa | 12.5 | [16] | |

| Morpholine derivative (12) | M. smegmatis | 15.6 | [19] |

Central Nervous System (CNS) Activity

The unique physicochemical properties of the morpholine ring, particularly its ability to improve blood-brain barrier (BBB) permeability, have made it a valuable scaffold in the development of CNS-active drugs.[3][4][20]

Applications in Neurodegenerative Diseases and Mood Disorders

Morpholine derivatives are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][20][21] They have been incorporated into molecules designed to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine.[22] Additionally, morpholine derivatives have been designed as dual serotonin and noradrenaline reuptake inhibitors, a strategy used in the treatment of depression and other mood disorders.[23]

Synthesis of Morpholine Derivatives

The versatility of the morpholine scaffold is matched by the numerous synthetic routes available for its creation and derivatization.[1][7][24] A common and effective method for synthesizing substituted morpholines is the Staudinger [2+2] ketene-imine cycloaddition reaction, which has been used to produce novel monocyclic β-lactam derivatives bearing a morpholine ring.[11]

Visualization: General Synthetic Workflow

Caption: A generalized workflow for the synthesis and analysis of morpholine derivatives.

Conclusion and Future Perspectives

The morpholine ring has firmly established itself as a privileged scaffold in medicinal chemistry, contributing to a wide spectrum of biological activities.[1][2][25] Its ability to enhance potency, improve pharmacokinetic properties, and interact with a diverse range of biological targets ensures its continued prominence in drug discovery.[1][2][3] Future research will undoubtedly uncover new applications for morpholine derivatives, potentially leading to the development of novel therapeutics for a host of diseases.[7] The ongoing exploration of new synthetic methodologies will further expand the chemical space accessible to medicinal chemists, allowing for the fine-tuning of biological activity and the creation of the next generation of morpholine-containing drugs.

References

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

-

Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338–1351. [Link]

-

Kumar, A., Sharma, G., & Kumar, V. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(7), 1167–1176. [Link]

-

El-Naggar, M., Abdu-Allah, H. H. M., & El-Adl, K. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(14), 5395. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Kumar, A., Sharma, G., & Kumar, V. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(7), 1167–1176. [Link]

-

Speranza, L., & di Mola, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 549–570. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Speranza, L., & di Mola, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 549–570. [Link]

-

Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

-

Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

-

Unknown. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Preprints.org. [Link]

-

Mogilaiah, K., Vidya, K., & Reddy, G. R. (2012). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Journal of the Serbian Chemical Society, 77(10), 1377-1386. [Link]

-

Wang, L., Wang, R., & Tan, Z. (2019). Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. RSC Advances, 9(43), 25143–25152. [Link]

-

Kikelj, D. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]

-

Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(10), 3154-3158. [Link]

-

Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and biological activity. Khimiya Geterotsiklicheskikh Soedinenii, 49(2), 195-223. [Link]

-

Singh, P., & Singh, A. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1292, 136154. [Link]

-

Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1011-1018. [Link]

-

Singh, S., et al. (2019). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Omega, 4(7), 11849–11857. [Link]

-

Fazzolari, T., et al. (2021). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

-

Wang, Y., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(18), 3352. [Link]

-

Vankawala, P. J., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19355-19363. [Link]

-

Fazzolari, T., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, 56(7), e4733. [Link]

-

Wieczorek, D., et al. (2021). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Tenside Surfactants Detergents, 58(2), 125-130. [Link]

-

Vankawala, P. J., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19355-19363. [Link]

-

Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13. [Link]

-

Speranza, L., & di Mola, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 549–570. [Link]

Sources